BenchChemオンラインストアへようこそ!

1,4-Bis(3-(4-(7-chloroquinolin-4-yl)piperazin-1-yl)propyl)piperazine

Antimalarial impurity profiling High-resolution mass spectrometry Analytical method validation

1,4-Bis(3-(4-(7-chloroquinolin-4-yl)piperazin-1-yl)propyl)piperazine (CAS 86486-21-7) is a symmetrical bisquinoline featuring a central piperazine core linked via propyl bridges to two additional piperazine rings, each bearing a 7-chloroquinolin-4-yl moiety. It is primarily catalogued as Piperaquine Impurity E, a reference standard for analytical method development, method validation (AMV), and quality control (QC) applications for the antimalarial drug piperaquine.

Molecular Formula C36H46Cl2N8
Molecular Weight 661.7 g/mol
CAS No. 86486-21-7
Cat. No. B1384726
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1,4-Bis(3-(4-(7-chloroquinolin-4-yl)piperazin-1-yl)propyl)piperazine
CAS86486-21-7
Molecular FormulaC36H46Cl2N8
Molecular Weight661.7 g/mol
Structural Identifiers
SMILESC1CN(CCN1CCCN2CCN(CC2)C3=C4C=CC(=CC4=NC=C3)Cl)CCCN5CCN(CC5)C6=C7C=CC(=CC7=NC=C6)Cl
InChIInChI=1S/C36H46Cl2N8/c37-29-3-5-31-33(27-29)39-9-7-35(31)45-23-19-43(20-24-45)13-1-11-41-15-17-42(18-16-41)12-2-14-44-21-25-46(26-22-44)36-8-10-40-34-28-30(38)4-6-32(34)36/h3-10,27-28H,1-2,11-26H2
InChIKeyFOMVJBVEKHCGDV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1,4-Bis(3-(4-(7-chloroquinolin-4-yl)piperazin-1-yl)propyl)piperazine (CAS 86486-21-7): Chemical Class and Primary Designations


1,4-Bis(3-(4-(7-chloroquinolin-4-yl)piperazin-1-yl)propyl)piperazine (CAS 86486-21-7) is a symmetrical bisquinoline featuring a central piperazine core linked via propyl bridges to two additional piperazine rings, each bearing a 7-chloroquinolin-4-yl moiety [1]. It is primarily catalogued as Piperaquine Impurity E, a reference standard for analytical method development, method validation (AMV), and quality control (QC) applications for the antimalarial drug piperaquine [2]. It also serves as a key synthetic intermediate in the preparation of tripiperaquine analogues, a class of antimalarial compounds possessing three piperazine groups in their side chain [3].

1,4-Bis(3-(4-(7-chloroquinolin-4-yl)piperazin-1-yl)propyl)piperazine: Why a Generic Reference Standard Cannot Substitute for a Well-Characterized Identity


For users requiring a reference standard for impurity profiling or a well-defined synthetic intermediate, generic substitution is not possible due to the compound's unique molecular architecture. The specific C36H46Cl2N8 scaffold, a symmetrical tri-piperazine arrangement linking two 7-chloroquinoline pharmacophores, is distinct from the simpler piperaquine structure (C29H32Cl2N6) and from other related analogues. As an identified impurity in piperaquine phosphate bulk drug substance, this compound must be fully characterized by TOF-MS, ESI-MS, and NMR to serve as an authentic reference marker for HPLC purity and stability studies [1]. Its structural uniqueness also makes it a non-substitutable starting material for synthesizing tripiperaquines, a series of piperaquine analogues where the length and composition of the polyamine linker critically govern antimalarial activity [2].

Direct Quantitative Evidence for 1,4-Bis(3-(4-(7-chloroquinolin-4-yl)piperazin-1-yl)propyl)piperazine (CAS 86486-21-7) Versus Comparators


Molecular Distinction from Piperaquine: Mass Spectrometry Characterization

This compound is unequivocally distinguished from the parent drug piperaquine (C29H32Cl2N6) by its molecular mass. High-resolution mass spectrometry (TOF-MS) data confirms an [M+H]+ ion at m/z 661.7, corresponding to the molecular formula C36H46Cl2N8 [1]. This is 126 Da heavier than piperaquine, which has a monoisotopic mass of 535.2 Da [1]. A study of twelve related impurities in piperaquine phosphate characterized a compound with an identical [M+H]+ ion at m/z 661.7, identified as Imp-12, and proposed its structure as 1,4-bis-(4,7-dichloroquinoline)piperazine [1]. While this impurity, which differs in its terminal chloroquinoline moieties (dichloroquinoline vs. chloroquinolin-piperazine), underscores the necessity of accurate mass data to prevent misidentification.

Antimalarial impurity profiling High-resolution mass spectrometry Analytical method validation

Bridge Architecture Differentiates Tripiperaquine Scaffold from Piperaquine

This compound serves as the direct precursor to the tripiperaquine class, which is structurally differentiated from piperaquine by having three piperazinyl groups in the linking side chain instead of two [1]. Among synthesized tripiperaquine analogues, compounds IVc, IVg, and IVh demonstrated complete suppression of parasitemia at an oral dose of 3 mg/kg for three consecutive days in a P. berghei mouse model [1]. This potent activity was the basis for the design of these tri-linked analogues, highlighting how the terminal piperazine-quinoline units provided by this intermediate confer distinct biological activity.

Antimalarial drug design Bisquinoline synthesis Tripiperaquine SAR

Computational Lipophilicity Differentiating Property (XlogP)

The calculated partition coefficient (XlogP) of 5.8 for this compound is significantly higher than that of piperaquine . For comparison, the experimentally determined logP for piperaquine phosphate is approximately 3.98 [1]. This difference in lipophilicity is structurally driven by the additional two piperazine-propyl units in the linker chain, which increase the molecular weight and hydrophobic surface area of the molecule.

Lipophilicity prediction ADME properties Chemoinformatics

HPLC Purity and Characterization as a Reference Standard

As a commercially available impurity reference standard, this compound is supplied with detailed characterization data, including HPLC, NMR, and MS certificates of analysis [1]. Vendors typically provide a purity specification of ≥ 95% [2]. In contrast, a generic research-grade sample of piperaquine or a non-certified lab preparation lacks the formal identification and purity documentation that regulatory bodies require for analytical method development and validation for Abbreviated New Drug Applications (ANDAs) [1].

Reference standard HPLC purity Method validation

Class-Level Evidence: Piperazine-Linked Bisquinolines Show Superior In Vivo Efficacy vs. Alkylamine-Linked Analogues

A systematic study of N,N-bis(7-chloroquinolin-4-yl)heteroalkanediamines demonstrated that bisquinolines containing piperazine bridges, a class that includes the target compound, were substantially more effective than those with alkylamine bridges against P. berghei in vivo [1]. While the target compound itself was not tested, this class-level finding supports the strategic choice of a piperazine-rich linker architecture for designing compounds where in vivo antimalarial efficacy is paramount. The target compound, with its three piperazine rings, belongs to the most effective bridge type identified in this comparative analysis.

Bisquinoline antimalarials Linker SAR In vivo efficacy

Validated Use Cases for 1,4-Bis(3-(4-(7-chloroquinolin-4-yl)piperazin-1-yl)propyl)piperazine (CAS 86486-21-7)


Impurity Reference Standard for Piperaquine HPLC Stability and Purity Testing

As Piperaquine Impurity E, this precisely characterized compound is essential for developing and validating stability-indicating HPLC methods for piperaquine phosphate drug substance. Its unique mass (m/z 661.7) and chromatographic retention time, distinct from the parent drug, make it a definitive marker for assessing peak purity and quantifying potential genotoxic impurities in compliance with ICH Q3A guidelines [1].

Key Synthetic Intermediate for Tripiperaquine Analogues

This compound serves as a dedicated starting material for the synthesis of tripiperaquines, a series of piperaquine analogues with a tri-piperazine linker that have demonstrated complete suppression of parasitemia in P. berghei mouse models [2]. It is a crucial reagent for any medicinal chemistry program aimed at extending the structure-activity relationship of bisquinoline antimalarials.

System Suitability Reference Marker for HRMS Method Development

With a well-defined molecular formula (C36H46Cl2N8) and characteristic isotopic pattern from two chlorine atoms, this compound functions as an excellent calibration reference for tuning high-resolution mass spectrometers (TOF-MS, ESI-MS) dedicated to analyzing complex antimalarial drug formulations and their impurities [3].

Lipophilic Probe for Evaluating Reversed-Phase HPLC Column Selectivity

The high calculated lipophilicity (XlogP 5.8) positions this compound as a practical probe for evaluating the resolving power of reversed-phase HPLC columns towards highly retained, hydrophobic impurities. Its performance can be directly compared to piperaquine, allowing organizations to certify column batch suitability for pharmacopeial method implementation [4].

Quote Request

Request a Quote for 1,4-Bis(3-(4-(7-chloroquinolin-4-yl)piperazin-1-yl)propyl)piperazine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.